tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis.Molecular Structure Analysis
This involves studying the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reagents and conditions that cause the compound to react, as well as the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
The compound is an example of an all-cis trisubstituted pyrrolidin-2-one, useful in stereochemistry studies (Weber et al., 1995).
It serves as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), with a focus on optimizing synthesis methods (Zhao et al., 2017).
The compound is involved in the synthesis of oxazolidinones and as a chiral auxiliary, contributing to advancements in organic synthesis (Brenner et al., 2003).
It has been utilized in the synthesis of new members of isostructural families of compounds, demonstrating its versatility in creating diverse molecular structures (Baillargeon et al., 2017).
Its derivatives have been used in Diels‐Alder reactions, indicating its role in complex organic reactions (Padwa et al., 2003).
It has applications in studying the antioxidant activities of phenols and catechols, contributing to our understanding of chemical reactivity and stability (Barclay et al., 1999).
The compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, important in nucleic acid chemistry (Ober et al., 2004).
It is used in the synthesis of enantiopure hydroxypipecolate derivatives, showcasing its role in producing chiral compounds (Chaloin et al., 2008).
The compound has been used in the preparation of new antioxidants with higher molecular weights, demonstrating its application in materials science, particularly in enhancing polymer stability (Pan et al., 1998).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting future research directions based on the current knowledge of the compound. It includes potential applications and areas of interest for future research.
properties
IUPAC Name |
tert-butyl N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N2O5/c1-23-13-12-14-24(2)31(23)39-22-30(37)35-28(20-26-17-10-7-11-18-26)29(36)21-27(19-25-15-8-6-9-16-25)34-32(38)40-33(3,4)5/h6-18,27-29,36H,19-22H2,1-5H3,(H,34,38)(H,35,37)/t27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDVAZZRBOAFD-AWCRTANDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661939 | |
Record name | tert-Butyl {(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate | |
CAS RN |
192725-45-4 | |
Record name | tert-Butyl {(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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